molecular formula C₁₂H₁₇N₅O₄ B1146899 (2R,3S,5R)-5-(6-((2-Hydroxyethyl)amino)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol CAS No. 137058-94-7

(2R,3S,5R)-5-(6-((2-Hydroxyethyl)amino)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol

Cat. No. B1146899
CAS RN: 137058-94-7
M. Wt: 295.29
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3S,5R)-5-(6-((2-Hydroxyethyl)amino)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol, also known as (2R,3S,5R)-5-(6-((2-Hydroxyethyl)amino)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol, is a useful research compound. Its molecular formula is C₁₂H₁₇N₅O₄ and its molecular weight is 295.29. The purity is usually 95%.
BenchChem offers high-quality (2R,3S,5R)-5-(6-((2-Hydroxyethyl)amino)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3S,5R)-5-(6-((2-Hydroxyethyl)amino)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Inflammatory Effects

HEA has been reported to have anti-inflammatory effects . It has been hypothesized that HEA could protect human proximal tubular cells from Nonsteroidal Anti-Inflammatory Drug (NSAID)-mediated effects on differential gene expression at the mRNA and protein levels .

Protection of Renal Function

HEA has been used in traditional medicine for improving renal function . It has been found to effectively prevent Endoplasmic Reticulum (ER) stress by attenuating ROS production and gene expression of ATF–6, PERK, IRE1α, CDCFHOP, IL1β, and NFκB within 24 hours .

Antioxidant Properties

HEA has been reported to have antioxidant properties . It has been found to reverse the increase of GRP78 and CHOP protein expression levels induced by diclofenac (DCF) and meloxicam (MXC), and restore the ER homeostasis .

Anti-Cancer Effects

HEA has been found to exert cytotoxic effects against gastric carcinoma cells (SGC-7901 and AGS) in a dose and time-dependent manner . It could trigger caspase-dependent apoptosis, promoting intracellular Ca 2+ -related endoplasmic reticulum (ER) stress and autophagy .

Inhibition of Tumor Growth

HEA could significantly inhibit the growth of transplanted tumors in nude mice and induce apoptosis of tumor tissues cells in vivo . This suggests that HEA is a potential chemotherapeutic agent for gastric carcinoma .

Calcium Antagonist

HEA was the first calcium antagonist derived from biological sources . This property has been intensively investigated because of its ability to inhibit tumour cell proliferation, restrain inflammation, protect kidneys and function as a sedative and insecticide .

properties

IUPAC Name

(2R,3S,5R)-5-[6-(2-hydroxyethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O4/c18-2-1-13-11-10-12(15-5-14-11)17(6-16-10)9-3-7(20)8(4-19)21-9/h5-9,18-20H,1-4H2,(H,13,14,15)/t7-,8+,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIAMDXBTZWMIAM-DJLDLDEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)NCCO)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NCCO)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3S,5R)-5-(6-((2-Hydroxyethyl)amino)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol

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